Notoginsenoside R1

Descripción general

Descripción

El notoginsenósido R1 es un compuesto sapónico aislado de la raíz de Panax notoginseng, una hierba medicinal tradicional china. Este compuesto es conocido por sus diversas actividades farmacológicas, incluyendo efectos antiinflamatorios, antioxidantes y cardioprotectores . Ha ganado una atención significativa en los últimos años debido a sus posibles aplicaciones terapéuticas en diversas enfermedades.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La preparación del notoginsenósido R1 implica varios pasos, incluyendo la extracción, purificación y síntesis química. El proceso de extracción generalmente implica el uso de solventes como etanol o metanol para aislar el compuesto del material vegetal. La purificación se logra a través de técnicas como la cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial: En entornos industriales, el notoginsenósido R1 se puede producir utilizando métodos biotecnológicos, como la fermentación y la biotransformación enzimática. Estos métodos ofrecen rendimientos y pureza más altos en comparación con las técnicas de extracción tradicionales .

Análisis De Reacciones Químicas

Tipos de reacciones: El notoginsenósido R1 se somete a diversas reacciones químicas, incluyendo oxidación, reducción e hidrólisis. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Hidrólisis: Las condiciones ácidas o básicas pueden inducir la hidrólisis, lo que lleva a la ruptura de los enlaces glucosídicos en el compuesto.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del notoginsenósido R1, que pueden exhibir diferentes actividades farmacológicas .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Ischemia/Reperfusion Injury

Notoginsenoside R1 has been extensively studied for its protective effects against ischemia/reperfusion injuries in various organs. A systematic review highlighted its efficacy in reducing myocardial infarct size, cerebral infarction volume, and renal injury markers in animal models. The mechanisms involved include antioxidant activity, anti-apoptosis, and anti-inflammatory effects, as well as promoting angiogenesis and improving energy metabolism .

Key Findings on Cardiovascular Applications

| Study | Model | Outcome |

|---|---|---|

| Liu et al. (2010) | Myocardial I/R injury | Significant reduction in infarct size |

| Yu et al. (2016) | Cerebral I/R injury | Decreased neurological deficit score |

| Zhang et al. (2018) | Renal I/R injury | Lower serum creatinine levels |

Neurological Applications

Neuroprotection in Ischemic Stroke

Research has shown that this compound can significantly improve outcomes in models of ischemic stroke. In a study involving male Sprague-Dawley rats subjected to middle cerebral artery occlusion/reperfusion, R1 administration led to a decrease in infarct volume and neuronal loss while promoting neurogenesis and oligodendrogenesis . Its neuroprotective effects are attributed to the suppression of oxidative stress and apoptosis.

Neuroprotective Mechanisms

| Mechanism | Description |

|---|---|

| Oxidative Stress Inhibition | Reduces reactive oxygen species generation |

| Apoptosis Suppression | Prevents cell death during ischemic events |

| Endoplasmic Reticulum Stress Reduction | Mitigates stress-induced neuronal damage |

Oncological Applications

Anticancer Properties

This compound has also been investigated for its potential anticancer properties. A review indicated that it enhances the intestinal absorption of certain chemotherapeutic agents, thereby improving their efficacy . Additionally, studies have explored its protective effects against neurodegeneration associated with Alzheimer's disease using APP/PS1 mouse models, indicating a potential role in cancer therapy and neuroprotection .

Cancer-Related Findings

| Study | Cancer Type | Findings |

|---|---|---|

| Meng et al. (2014) | Alzheimer's Disease | Protective effects on neuronal health |

| Zhang et al. (2022) | Various Cancers | Enhanced absorption of geniposide |

Mecanismo De Acción

El notoginsenósido R1 ejerce sus efectos a través de múltiples vías moleculares:

Comparación Con Compuestos Similares

El notoginsenósido R1 a menudo se compara con otras saponinas aisladas de Panax notoginseng, como el ginsenosido Rb1, el ginsenosido Rg1 y el ginsenosido Rd. Si bien estos compuestos comparten estructuras y actividades farmacológicas similares, el notoginsenósido R1 es único debido a su enlace glucosídico específico y sus efectos biológicos distintos .

Compuestos similares:

- Ginsenosido Rb1

- Ginsenosido Rg1

- Ginsenosido Rd

El notoginsenósido R1 se destaca por sus potentes propiedades antiinflamatorias y cardioprotectoras, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo terapéutico.

Actividad Biológica

Notoginsenoside R1 (NG-R1) is a bioactive compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse pharmacological effects, particularly in the realms of cardiovascular protection, neuroprotection, anti-inflammatory actions, and metabolic regulation. This article synthesizes current research findings regarding the biological activities of NG-R1, supported by data tables and case studies.

Pharmacological Actions

The biological activities of this compound can be categorized into several key areas:

- Cardiovascular Protection

- Neuroprotection

- Anti-Diabetic Effects

- Anti-Inflammatory Effects

- Bone Metabolism Regulation

Cardiovascular Protection

NG-R1 has shown significant efficacy in protecting against ischemia-reperfusion (I/R) injury, which is critical in conditions such as myocardial infarction and stroke. A systematic review highlighted that NG-R1 reduces myocardial infarct size and cerebral infarction volume while improving renal function post-I/R injury through mechanisms including antioxidant activity and anti-apoptotic effects .

Table 1: Effects of NG-R1 on Cardiovascular Health

| Study | Model | Outcome | Mechanism |

|---|---|---|---|

| Zhang et al. (2019) | Myocardial I/R injury | Reduced infarct size | Antioxidant and anti-inflammatory effects |

| Li et al. (2020) | Cerebral I/R injury | Decreased neurologic deficit score | Inhibition of NF-κB and MAPK pathways |

| Wang et al. (2020) | Renal I/R injury | Lower serum creatinine levels | Promotion of angiogenesis |

Neuroprotection

Research indicates that NG-R1 possesses neuroprotective properties, particularly in models of traumatic brain injury (TBI) and neurodegenerative diseases like Alzheimer's. It modulates various signaling pathways, including the Akt/Nrf2 pathway, to inhibit oxidative stress and apoptosis .

Table 2: Neuroprotective Mechanisms of NG-R1

| Condition | Mechanism | Key Findings |

|---|---|---|

| Alzheimer's Disease | Inhibition of Aβ aggregation | Reduces excitotoxicity via NMDAR modulation |

| Traumatic Brain Injury | ERK signaling pathway inhibition | Decreases pro-inflammatory cytokines post-injury |

| Ischemic Stroke | Estrogen-like effects | Activates ATF6/Akt signaling pathway |

Metabolic Regulation

NG-R1 has been implicated in metabolic processes, particularly in the context of diabetes. Studies suggest that it enhances insulin sensitivity and regulates lipid metabolism, contributing to its anti-diabetic effects .

Case Studies

Several preclinical studies have demonstrated the therapeutic potential of NG-R1:

- Ischemia-Reperfusion Injury : A meta-analysis involving 25 studies showed that NG-R1 significantly mitigated damage across multiple organ systems affected by I/R injury, indicating its broad protective capabilities .

- Neuroprotective Effects in TBI : In a rat model, NG-R1 treatment improved outcomes by reducing neuronal apoptosis and inflammation following controlled cortical impact .

- Cardiovascular Health : In a mouse model of vascular injury, systemic administration of NG-R1 reduced neointimal hyperplasia significantly, showcasing its potential in treating vascular diseases .

Propiedades

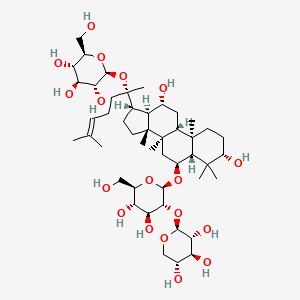

IUPAC Name |

2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-41-37(59)34(56)32(54)26(18-48)62-41)22-11-15-45(6)30(22)23(50)16-28-44(5)14-12-29(52)43(3,4)39(44)25(17-46(28,45)7)61-42-38(35(57)33(55)27(19-49)63-42)64-40-36(58)31(53)24(51)20-60-40/h10,22-42,48-59H,9,11-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWNQMSUYAGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80418-24-2 | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Notoginsenoside R1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.